4,5,6-Trimethyl-2-piperazin-1-ylpyrimidine
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Overview
Description
4,5,6-Trimethyl-2-piperazin-1-ylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with three methyl groups and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2-piperazin-1-ylpyrimidine typically involves the reaction of 4,5,6-trimethylpyrimidine with piperazine under specific conditions. One common method includes:
Starting Materials: 4,5,6-Trimethylpyrimidine and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as chloroform or ethanol, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-2-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the methyl groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine ring .
Scientific Research Applications
4,5,6-Trimethyl-2-piperazin-1-ylpyrimidine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethyl-2-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound has a phenyl group instead of the trimethyl substitution and is known for its acetylcholinesterase inhibitory activity.
2,4,6-Trimethylpyrimidine: Lacks the piperazine moiety but shares the trimethyl substitution pattern on the pyrimidine ring.
Uniqueness
4,5,6-Trimethyl-2-piperazin-1-ylpyrimidine is unique due to the combination of the trimethyl substitution on the pyrimidine ring and the piperazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
4,5,6-trimethyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C11H18N4/c1-8-9(2)13-11(14-10(8)3)15-6-4-12-5-7-15/h12H,4-7H2,1-3H3 |
InChI Key |
LOQWTXSIQRICMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)N2CCNCC2)C |
Origin of Product |
United States |
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